(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide

カタログ番号 B564418

CAS番号:

1356922-07-0

分子量: 426.561

InChIキー: GSNVZVQZHGDMFF-CMOCDZPBSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

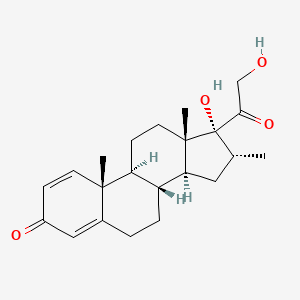

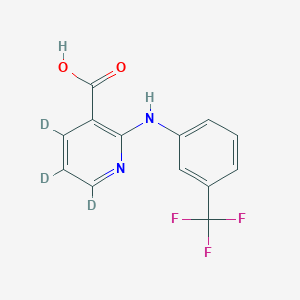

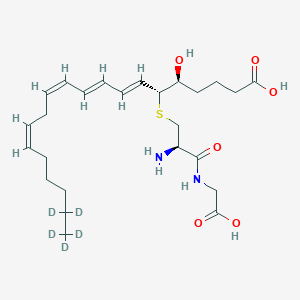

“(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide” is an N-carbamoyl amino acid derivative used in peptide synthesis . It has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 .

Molecular Structure Analysis

The compound has four defined atom stereocenters . The (2S,3S,5S) notation indicates the configuration of these chiral centers. The numbers 2, 3, and 5 refer to the carbon positions in the molecule, and the letters S (from the Latin sinister, meaning left) indicate the orientation of the chiral atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 . It has a complexity of 545 and a topological polar surface area of 131Ų . It has 31 heavy atoms, 4 hydrogen bond acceptors, and 5 hydrogen bond donors .科学的研究の応用

Synthesis and Methodology

- Enaminone Reduction for Ritonavir Synthesis : The compound was used in the reduction of an enaminone to produce a diamino alcohol core of Ritonavir, demonstrating its relevance in the synthesis of diamino hydroxyethylene isosteres (Haight et al., 1999).

- Dipeptide Mimic Synthesis : It's involved in the synthesis of enantiopure hydroxypyrrolizidinone amino acids, serving as rigid dipeptide mimics and potentially useful in exploring peptide conformation-activity relationships (Rao et al., 2007).

Chemical Intermediates and Reactions

- Intermediate in Lopinavir Synthesis : This compound serves as a key intermediate in synthesizing Lopinavir, an important antiretroviral medication (Li Feng, 2007).

- Use in Asymmetric Aldol Reaction : Valine dipeptide organocatalysts containing this compound showed effectiveness in the asymmetric aldol reaction in brine (Huang et al., 2011).

Biochemical Studies and Applications

- Protein Oxidation Marker : Gamma-irradiation studies on amino acids identified this compound as a potential marker for studying radical-induced protein oxidation, highlighting its significance in biochemical research (Morin et al., 1998).

Organic and Medicinal Chemistry

- Application in Inhibitors Synthesis : It plays a role in the synthesis of inhibitors of human immunodeficiency virus type 1 protease, showcasing its importance in medicinal chemistry (Lehr et al., 1996).

特性

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNVZVQZHGDMFF-CMOCDZPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652433 |

Source

|

| Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide | |

CAS RN |

1356922-07-0 |

Source

|

| Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Flufenamic Acid-d4

1185071-99-1

Leukotriene C4-d5

1441421-73-3

Niflumic Acid-d5 (Major)

1794811-58-7

2-Aminonaphthalene-d7

93951-94-1

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)